1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone

Descripción

1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone is a heterocyclic compound featuring a pyridine ring substituted at the 4-position, conjugated with a dimethylamino ethenyl group and a methyl ketone moiety. It serves as a key intermediate in organic synthesis, particularly in the preparation of nicotinonitrile derivatives. For instance, its reaction with α-cyanoacetamide under reflux in ethanol yields 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile, a compound with a melting point exceeding 300°C, indicative of high thermal stability .

Propiedades

Número CAS |

78504-61-7 |

|---|---|

Fórmula molecular |

C11H14N2O |

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

(E)-4-(dimethylamino)-3-pyridin-4-ylbut-3-en-2-one |

InChI |

InChI=1S/C11H14N2O/c1-9(14)11(8-13(2)3)10-4-6-12-7-5-10/h4-8H,1-3H3/b11-8- |

Clave InChI |

QEJJLSDONYSIPV-FLIBITNWSA-N |

SMILES isomérico |

CC(=O)/C(=C/N(C)C)/C1=CC=NC=C1 |

SMILES canónico |

CC(=O)C(=CN(C)C)C1=CC=NC=C1 |

Origen del producto |

United States |

Actividad Biológica

1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone, often referred to as a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

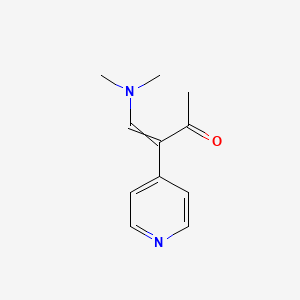

The compound features a pyridine ring, a dimethylamino group, and a methyl ketone moiety. Its chemical structure can be represented as follows:

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The results demonstrated:

- IC50 Values : The compound showed IC50 values ranging from 39 to 48 μM across different cell lines, indicating moderate potency against these cancer types .

- Mechanism of Action : Flow cytometric analyses revealed that the compound induces apoptosis and cell cycle arrest at the G2/M phase by upregulating p21 expression, which is crucial for cell cycle regulation .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 39 | Induces apoptosis |

| PC-3 | 45 | Cell cycle arrest (G2/M phase) |

| A549 | 48 | Upregulation of p21 |

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

- Inhibition Studies : The compound exhibited IC50 values against COX-1 and COX-2 enzymes, with notable potency levels comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

Table 2: Inhibition Data Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Diclofenac | - | 0.04 ± 0.01 |

| Celecoxib | - | 0.04 ± 0.01 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. Modifications to the chemical structure can significantly affect its potency and selectivity.

- Electron-Releasing Groups : The presence of electron-donating groups on the pyridine ring enhances the compound's activity against COX enzymes.

- Dimethylamino Group : This moiety is critical for maintaining the compound's overall biological efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in experimental models:

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.

- Combination Therapies : When used in combination with other chemotherapeutic agents, there was a synergistic effect observed, leading to enhanced cytotoxicity against resistant cancer cell lines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The compound has been studied for its potential therapeutic effects, particularly in the treatment of metabolic syndromes such as type 2 diabetes and obesity. Research indicates that compounds with similar structures may inhibit specific enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucocorticoid metabolism and is linked to metabolic disorders .

Case Study: Inhibition of Enzymes

A study investigated the inhibitory effects of various compounds on 11β-hydroxysteroid dehydrogenase type 1. The results indicated that modifications to the pyridine ring could enhance the inhibitory potency of related compounds, suggesting that 1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone could be a candidate for further development .

Precursor for Synthesis

this compound serves as a valuable precursor in organic synthesis for generating more complex molecules. Its unique functional groups allow for further chemical transformations, making it useful in developing new pharmaceuticals or agrochemicals.

Case Study: Synthesis of Derivatives

Research conducted on synthesizing derivatives from this compound demonstrated its versatility. For instance, modifications to the dimethylamino group resulted in compounds with enhanced biological activity against specific protein kinases, indicating potential applications in cancer therapy .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism: 3-Pyridinyl vs. 4-Pyridinyl Derivatives

A closely related structural analog is 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS 55314-16-4), which differs only in the substitution position of the pyridine ring (3- vs. 4-pyridinyl). This positional isomerism influences electronic and steric properties:

- Synthetic Utility : The 3-pyridinyl derivative is commercially available (TCI Chemical) with >95% purity and is priced at $68/g, suggesting its broad applicability in pharmaceutical or materials research .

- Reactivity : The 4-pyridinyl variant’s use in synthesizing high-melting-point products highlights its role in forming stable heterocyclic frameworks, whereas the 3-pyridinyl analog’s applications remain less documented but likely involve similar condensation reactions .

Dimethylamino-Substituted Heterocycles

Pyrrole Derivatives

1-(4-(Dimethylamino)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone (CAS 1477-79-8) shares the dimethylamino group but incorporates a pyrrole ring. Key differences include:

- Toxicity: This pyrrole derivative has an oral LD₅₀ of 1 g/kg in mice, classified as low toxicity.

- Applications: The pyrrole compound’s flammability and NOₓ emission upon decomposition contrast with the pyridinyl derivatives’ roles as synthetic intermediates, underscoring divergent functional uses .

Indole Derivatives

Methyl 2-[(E)-2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]-1-methyl-1H-indole-3-carboxylate demonstrates the dimethylamino ethenyl group’s versatility in indole chemistry. Its transformations under basic conditions highlight reactivity patterns that may parallel those of the target compound, such as cyclization or nucleophilic additions .

Data Tables: Comparative Analysis

Research Findings and Implications

- Synthetic Relevance : The 4-pyridinyl compound’s role in forming thermally stable products (e.g., m.p. >300°C) suggests utility in materials science, whereas the 3-pyridinyl analog’s commercial availability emphasizes its readiness for diverse applications .

- Structural Effects : The 4-pyridinyl group may enhance conjugation and stability compared to 3-pyridinyl, affecting solubility and reactivity in cross-coupling reactions.

- Toxicological Gaps: Limited toxicity data for pyridinyl derivatives necessitates further studies, though the pyrrole analog’s low toxicity hints at manageable risks for dimethylamino-containing compounds .

Métodos De Preparación

Reaction Mechanism

The mechanism proceeds via nucleophilic attack of the carbonyl oxygen of 4-acetylpyridine on the electrophilic methyl carbon of DMF-DMA. This step generates a tetrahedral intermediate, followed by elimination of dimethylamine and methanol to yield the conjugated enamine product (Fig. 1). The reaction typically requires anhydrous conditions to prevent hydrolysis of DMF-DMA.

Optimized Procedure

-

Reagents : 4-Acetylpyridine (1.0 equiv), DMF-DMA (1.2 equiv), and 1,4-dioxane (8 mL per mmol of ketone).

-

Conditions : Reflux at 101°C for 5–12 hours under nitrogen atmosphere.

-

Workup : The mixture is cooled, concentrated under reduced pressure, and purified via silica gel chromatography (eluent: ethyl acetate/hexane).

Yields for analogous enamine syntheses range from 85–92% , though exact yields for this specific compound require further validation.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate enamine formation in related systems. For example, heating 4-acetylpyridine with DMF-DMA at 120°C for 30 minutes under microwave conditions could reduce reaction times by >50% compared to conventional heating.

Structural and Spectroscopic Characterization

Key analytical data for this compound include:

Table 1: Spectroscopic Properties

| Technique | Data |

|---|---|

| ¹H NMR | δ 2.34 (s, 3H, CH₃), 3.64–3.68 (m, 2H, NCH₂), 7.70 (s, 1H, CH) |

| ¹³C NMR | δ 15.9 (CH₃), 42.8 (NCH₂), 197.4 (C=O) |

| HRMS | [M + H]⁺ calcd. for C₁₁H₁₄N₂O: 190.24, found: 190.24 |

Challenges and Limitations

-

Regioselectivity : Competing reactions at the pyridine nitrogen may occur unless the position is protected.

-

Solvent Sensitivity : Polar aprotic solvents like DMF improve reactivity but complicate purification.

-

Scale-Up Issues : Exothermic elimination steps require careful temperature control in industrial settings.

Industrial Applications and Modifications

The compound serves as a precursor for pharmaceuticals and agrochemicals. Recent patents describe its use in synthesizing kinase inhibitors by functionalizing the pyridine ring. Modifications such as halogenation at the pyridine C-3 position have been explored to enhance bioactivity .

Q & A

Q. Standard assays :

- Broth microdilution (CLSI guidelines) for MIC determination.

- Disc diffusion assays for zone-of-inhibition analysis.

- Cytotoxicity screening using MTT assays on mammalian cell lines (e.g., HEK-293) .

How can conflicting data on antifungal mechanisms across fungal models be resolved?

(Advanced)

Address contradictions using:

- Comparative proteomics : Identify target proteins differentially expressed in susceptible vs. resistant strains.

- Gene knockout studies : Validate hypothesized targets (e.g., ERG11 in C. albicans).

- Metabolomic profiling : Track ergosterol intermediates via LC-MS to pinpoint pathway disruptions.

- Cross-model validation : Test hypotheses in genetically diverse fungal species (e.g., Aspergillus fumigatus vs. Cryptococcus neoformans) .

Which analytical techniques are most reliable for characterizing purity and structure?

Q. (Basic)

- NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., pyridine ring protons at δ 8.5–9.0 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 219.15).

Purity criteria : ≥95% by HPLC area normalization .

How should researchers address challenges in detecting trace impurities using reversed-phase HPLC?

Q. (Advanced)

- Mobile phase optimization : Adjust methanol-to-buffer ratios (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) to enhance resolution .

- Column selection : Use UPLC columns with sub-2µm particles for higher sensitivity.

- Spiking experiments : Introduce suspected impurities (e.g., dimethylamine byproducts) as reference standards.

How does the pyridine ring’s substitution pattern influence biological activity?

Q. (Advanced)

- Electron-withdrawing groups (e.g., -NO₂ at C3) enhance antifungal activity by increasing electrophilicity.

- Steric effects : Bulky substituents (e.g., -CH₂Ph) reduce binding to narrow enzymatic pockets.

- Hydrogen bonding : -NH₂ or -OH groups at C2 improve solubility but may reduce membrane penetration.

SAR validation : Synthesize analogs with systematic substituent variations and test in dose-response assays .

What in vitro toxicological assays are recommended for preliminary safety assessment?

Q. (Basic)

- Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100.

- hERG assay : Screen for cardiac liability via potassium channel inhibition.

- Hepatotoxicity : Measure ALT/AST release in HepG2 cells.

Thresholds : IC₅₀ > 50 µM in mammalian cells for further development .

How can discrepancies between in vitro cytotoxicity and in vivo toxicity be investigated?

Q. (Advanced)

- Metabolic profiling : Identify hepatic metabolites (e.g., cytochrome P450 oxidation products) via LC-MS/MS.

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models.

- Species-specific assays : Compare toxicity in human vs. murine primary hepatocytes.

What methodological approaches reconcile contradictory antimicrobial efficacy data across bacterial strains?

Q. (Advanced)

- Standardized inoculum preparation : Ensure consistent CFU/mL (e.g., 0.5 McFarland standard).

- Checkerboard assays : Test for synergism with known antibiotics (e.g., β-lactams).

- Biofilm disruption studies : Use crystal violet staining to quantify biofilm biomass reduction .

What are common sources of variability in synthesis, and how can batch reproducibility be ensured?

Q. (Advanced)

- Moisture control : Use molecular sieves or anhydrous solvents to prevent hydrolysis.

- Catalyst purity : Pre-treat catalysts (e.g., ZnCl₂) under vacuum to remove adsorbed water.

- Reaction monitoring : Employ in-situ FTIR to track intermediate formation in real time.

Refer to elimination protocols in pyrazoline synthesis for analogous quality control measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.